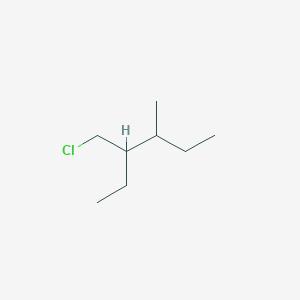

3-(Chloromethyl)-4-methylhexane

Description

3-(Chloromethyl)-4-methylhexane is a branched alkane derivative with the molecular formula C₈H₁₇Cl. Its structure consists of a hexane backbone (six-carbon chain) substituted with a chloromethyl (-CH₂Cl) group at position 3 and a methyl (-CH₃) group at position 4. This compound is characterized by its halogenated alkyl chain, which influences its physical properties and chemical reactivity.

Properties

Molecular Formula |

C8H17Cl |

|---|---|

Molecular Weight |

148.67 g/mol |

IUPAC Name |

3-(chloromethyl)-4-methylhexane |

InChI |

InChI=1S/C8H17Cl/c1-4-7(3)8(5-2)6-9/h7-8H,4-6H2,1-3H3 |

InChI Key |

MTTSERNTTLEFSK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(CC)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-4-methylhexane can be achieved through several methods. One common approach involves the chloromethylation of 4-methylhexane using chloromethylating agents such as chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2). The reaction typically occurs under mild conditions, with the temperature maintained between 0°C and 10°C to ensure high yield and selectivity .

Industrial Production Methods

Industrial production of 3-(Chloromethyl)-4-methylhexane often employs continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced catalysts and reaction monitoring systems ensures consistent product quality and minimizes by-products .

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-4-methylhexane undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of alcohols or amines, respectively.

Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of hydrocarbons.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products

Substitution: Alcohols, amines.

Oxidation: Carboxylic acids.

Reduction: Hydrocarbons.

Scientific Research Applications

3-(Chloromethyl)-4-methylhexane has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: The compound is used in the preparation of polymers and resins with specific properties.

Biological Studies: It is employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Industrial Chemistry: The compound is utilized in the production of specialty chemicals and additives.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-4-methylhexane primarily involves its reactivity with nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, including substitution and addition reactions .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 3-(Chloromethyl)-4-methylhexane with structurally related halogenated alkanes:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position/Type) | Key Features |

|---|---|---|---|---|

| 3-(Chloromethyl)-4-methylhexane | C₈H₁₇Cl | 148.67 | C3: -CH₂Cl; C4: -CH₃ | Chloromethyl branch, two alkyl groups |

| 3-Chloro-4-methylhexane | C₇H₁₅Cl | 134.65 | C3: -Cl; C4: -CH₃ | Direct C-Cl bond, simpler structure |

| 3-Ethyl-4-methylhexane | C₉H₂₀ | 128.26 | C3: -CH₂CH₃; C4: -CH₃ | Non-halogenated analog |

| 4-(Chloromethyl)-3-methylhexane | C₈H₁₇Cl | 148.67 | C4: -CH₂Cl; C3: -CH₃ | Isomeric substituent arrangement |

Key Observations :

- Molecular Weight : The chloromethyl group in 3-(Chloromethyl)-4-methylhexane increases its molecular weight compared to 3-Chloro-4-methylhexane, which lacks the additional CH₂ unit .

- Reactivity : The chloromethyl group (-CH₂Cl) is more reactive in nucleophilic substitution (e.g., SN2 reactions) than a directly bonded chlorine atom (-Cl) due to better leaving-group stability and steric accessibility .

Physical and Chemical Properties

Boiling Points and Polarity

- 3-(Chloromethyl)-4-methylhexane : Expected to have a higher boiling point than 3-Chloro-4-methylhexane due to increased molecular weight and polarity from the chloromethyl group.

- 3-Chloro-4-methylhexane : Boiling point estimated at ~140–150°C (based on analogous chloroalkanes) .

- 3-Ethyl-4-methylhexane : Lower boiling point (~120–130°C) due to lack of polar functional groups .

Solubility

- Halogenated derivatives like 3-(Chloromethyl)-4-methylhexane are sparingly soluble in water but miscible with organic solvents (e.g., dichloromethane, hexane) .

Biological Activity

3-(Chloromethyl)-4-methylhexane (C8H17Cl) is a chlorinated hydrocarbon that has garnered attention in various fields, including medicinal chemistry and environmental science. Its biological activity is of particular interest due to its potential applications in drug development and its implications in toxicity studies. This article reviews the biological activity of this compound, drawing from diverse research findings and case studies.

Chemical Structure and Properties

3-(Chloromethyl)-4-methylhexane is characterized by a chloromethyl group attached to a branched alkyl chain. The molecular structure can be represented as follows:

This compound exhibits properties typical of chlorinated hydrocarbons, including lipophilicity and potential reactivity with biological macromolecules.

Biological Activity Overview

The biological activity of 3-(Chloromethyl)-4-methylhexane has been evaluated in several studies, focusing on its effects on cellular processes and potential therapeutic applications. Key findings include:

Case Studies

Several case studies have investigated the biological activity of related compounds, providing insights into the potential effects of 3-(Chloromethyl)-4-methylhexane:

- Study on HAT Inhibition : A compound structurally similar to 3-(Chloromethyl)-4-methylhexane was evaluated for its ability to inhibit the HAT domain of p300, a key regulator in transcriptional activation. The study found that certain chlorinated compounds could inhibit p300 with IC50 values as low as 1.6 μM . This suggests that 3-(Chloromethyl)-4-methylhexane may also possess similar inhibitory properties.

- Environmental Toxicity Assessment : Research has indicated that chlorinated hydrocarbons can impact aquatic life and contribute to bioaccumulation. A literature review highlighted the biodegradability of such compounds, emphasizing the need for further studies on their environmental impact and toxicity profiles .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.